molecular formula C11H16ClNO B1371627 (s)-3-Benzyloxy-pyrrolidine hydrochloride CAS No. 931409-74-4

(s)-3-Benzyloxy-pyrrolidine hydrochloride

Cat. No. B1371627
CAS RN: 931409-74-4
M. Wt: 213.7 g/mol
InChI Key: HIPRPABXTKKPPY-MERQFXBCSA-N
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Description

(-)-3-Benzyloxy-pyrrolidine hydrochloride, or (-)-3-BOPH, is a synthetic chiral compound with a wide range of applications in the scientific and medical fields. It is a member of the pyrrolidine family, which is composed of saturated heterocyclic compounds with a five-membered ring structure. (-)-3-BOPH has been used in the synthesis of various pharmaceutical drugs and is also used as a chiral building block in organic synthesis. (-)-3-BOPH has been studied for its potential biological and physiological effects, as well as its biochemical and pharmacological properties.

Scientific Research Applications

Pyrrolidine in Drug Discovery

(S)-3-Benzyloxy-pyrrolidine hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely utilized in medicinal chemistry to develop compounds for treating human diseases. The significance of pyrrolidine and its derivatives, including this compound, stems from their ability to efficiently explore pharmacophore space due to sp³-hybridization, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage through a phenomenon known as "pseudorotation". These characteristics make this compound a valuable scaffold in drug discovery for designing new compounds with diverse biological profiles. This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, discussing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds (Li Petri et al., 2021).

Pyrrolidine Alkaloids in Pharmacotherapy

Pyrrolidine alkaloids and their derivatives from various sources possess significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects. Research suggests that this compound, as part of the pyrrolidine alkaloid family, could potentially contribute to these pharmacological activities. The review focuses on the biological activities of pyrrolidine alkaloids, their toxic effects on animal organs, and their promise as sources of pharmacologically active lead compounds. Specific alkaloids like bgugaine and irniine have been identified to cause renal injuries, whereas nicotine and cocaine can lead to neurotoxicity in experimental animals, highlighting the need for careful consideration in the application of pyrrolidine derivatives in pharmacotherapy (Islam & Mubarak, 2020).

properties

IUPAC Name

(3S)-3-phenylmethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRPABXTKKPPY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661368
Record name (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

931409-74-4
Record name (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 931409-74-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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